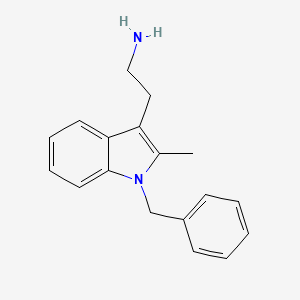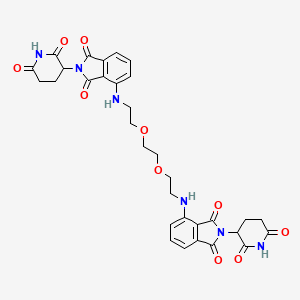
Homo-PROTAC cereblon degrader 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ホモ-PROTAC セレブロンドミネーター 1 は、セレブロンプロテインの非常に強力で効率的なドミネーターです。 この化合物は、IKZF1 および IKZF3 などの他のタンパク質には最小限の影響しか与えないように、セレブロンプロテインを選択的に分解するように設計されています。 。主に、セレブロンプロテインとその関連経路に関連する生物学的プロセスを研究するための研究環境で使用されます。
作用機序
ホモ-PROTAC セレブロンドミネーター 1 は、セレブロンプロテインを E3 ユビキチンリガーゼに募集することで機能し、ユビキチン化とそれに続くプロテアソームによる分解につながります。 。このプロセスにより、細胞内のセレブロンプロテインのレベルが効果的に低下し、研究者はセレブロンプロテイン枯渇の下流の影響を研究できます。 関与する分子標的と経路には、ユビキチン-プロテアソーム系と、セレブロンプロテインによって調節されるさまざまなシグナル伝達経路が含まれます。 .
類似の化合物:
ZXH-4-130: 高選択性を持つ別の強力なセレブロンドミネーター。
ZXH-4-137: ZXH-4-130 と似ていますが、リンカーの化学が異なります。
ユニークさ: ホモ-PROTAC セレブロンドミネーター 1 は、IKZF1 や IKZF3 などの他のタンパク質に対するオフターゲット効果が最小限で、セレブロンプロテインに対する高効力と選択性を有するため、ユニークです。 。これは、セレブロンプロテイン依存性プロセスの研究と標的療法の開発のための貴重なツールになります。
生化学分析
Biochemical Properties
Homo-PROTAC Cereblon Degrader 1 plays a significant role in biochemical reactions. It interacts with the Cereblon protein, leading to its degradation . The nature of these interactions is highly specific and efficient .
Cellular Effects
This compound has various effects on different types of cells. It influences cell function by degrading the Cereblon protein . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with the Cereblon protein . This binding leads to the ubiquitination and proteasomal degradation of Cereblon , thereby influencing gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound continues to degrade the Cereblon protein . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the degradation of the Cereblon protein . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.
準備方法
合成ルートと反応条件: ホモ-PROTAC セレブロンドミネーター 1 の合成には、セレブロンプロテインに結合するリガンドと、E3 ユビキチンリガーゼを募集するリガンドの 2 つのリガンドを接続するリンカーの形成を含む複数のステップが含まれます。 。反応条件には、通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用が含まれます。
工業生産方法: ホモ-PROTAC セレブロンドミネーター 1 の工業生産は、主に研究目的で使用されているため、広く文書化されていません。 合成は、標準的な有機合成技術を使用してスケールアップでき、高純度と収率が確保されます。 .
化学反応の分析
反応の種類: ホモ-PROTAC セレブロンドミネーター 1 は、以下を含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体になります。
還元: 還元反応は、分子内の官能基を修飾できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化またはカルボキシル化された誘導体が生成される場合があり、置換反応ではさまざまな官能基が導入される可能性があります。 .
科学的研究の応用
ホモ-PROTAC セレブロンドミネーター 1 は、以下を含む幅広い科学研究に適用されます。
化学: セレブロンプロテインの分解と細胞プロセスへの影響を研究するための化学プローブとして使用されます。
生物学: さまざまな生物学的経路におけるセレブロンプロテインの役割とその他のタンパク質との相互作用を理解するのに役立ちます。
医学: セレブロンプロテインが重要な役割を果たす、多発性骨髄腫などの疾患における潜在的な治療用途が調査されています。
類似化合物との比較
ZXH-4-130: Another potent cereblon degrader with high selectivity.
ZXH-4-137: Similar to ZXH-4-130, but with different linker chemistry.
CM11: A VHL-targeting homo-PROTAC used for comparison in studies.
Uniqueness: Homo-PROTAC Cereblon Degrader 1 is unique due to its high potency and selectivity for cereblon, with minimal off-target effects on other proteins such as IKZF1 and IKZF3 . This makes it an invaluable tool for studying cereblon-dependent processes and developing targeted therapies.
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPFLHBDVDLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
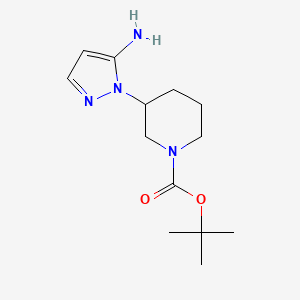
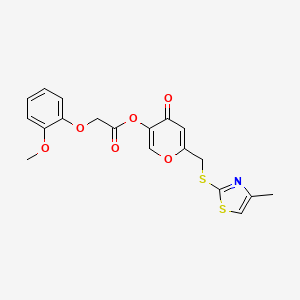
![4-cyano-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2796548.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-7-carboxylic acid](/img/structure/B2796552.png)
![Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2796554.png)
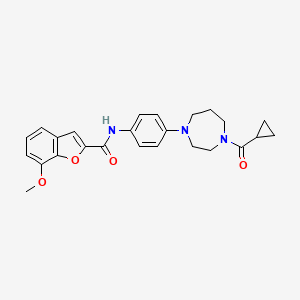

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B2796557.png)
![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)
![2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2796562.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2796563.png)
